molecular formula C16H12N2O2 B3057327 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole CAS No. 79324-83-7

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole

Cat. No. B3057327
CAS RN: 79324-83-7
M. Wt: 264.28 g/mol
InChI Key: BBKODUSYDNJJKK-UHFFFAOYSA-N
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Description

“2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole” is a chemical compound with a wide range of potential applications in scientific research. It is also known as a type of chemical entity .


Synthesis Analysis

The synthesis of this compound involves the methylation of 5(6)-nitro-1H-benzimidazole with methyl iodide in the presence of potassium hydroxide and N-methylpyrrolidin-2-one . This process results in a mixture of isomeric 1-methyl-5-nitro- and 1-methyl-6-nitro-1H-benzimidazoles .


Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O2. The molecular weight is 264.28 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of the nitrobenzimidazoles with tin in concentrated aqueous HCl on heating . The resulting amines react with furan-2-carbonyl chloride in N-methylpyrrolidin-2-one to give furan-2-carboxamides .

Scientific Research Applications

Structural Characterization

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole has been structurally characterized in several studies. The compound displays various aromatic interactions, including intermolecular C-H···π and π-π interactions. These structural features are essential for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Geiger, Geiger, & Deck, 2014).

Oxidative Status Investigation in Biological Systems

Investigations into the oxidative status of this compound in rats have been conducted, focusing on its impact on vitamins, selenium, malondialdehyde, and glutathione peroxidase levels. This research is crucial for understanding the biological interactions and potential therapeutic applications of the compound (Karatas et al., 2008).

Antimicrobial Applications

Some derivatives of benzimidazole, including structures similar to 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole, have shown promising antimicrobial properties. These studies are significant for the development of new antimicrobial agents and understanding the compound's potential in combating various bacterial and fungal infections (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Synthesis and Medicinal Chemistry

The compound has been a focus in the synthesis of various derivatives for medicinal chemistry applications. Its structural features make it a valuable scaffold for developing novel therapeutic agents, particularly in the field of cancer research and treatment (Stepanov et al., 2015).

Environmental Applications

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole has been used in environmental applications, particularly in the development of methods for the extraction and quantification of metal ions like Pb2+. This aspect highlights the compound's utility in environmental monitoring and pollution control (Ghaedi et al., 2015).

properties

IUPAC Name

2-(furan-2-yl)-1-(furan-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKODUSYDNJJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349513
Record name 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole

CAS RN

79324-83-7
Record name 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ghaedi, G Karimipour, E Alambarkat… - International Journal …, 2015 - Taylor & Francis
… This work presented the SPE of Pb 2+ from aqueous solution using 2-furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole loaded on activated carbon (AC) modified and loaded with silver …
Number of citations: 15 www.tandfonline.com
JLS Milani, W de Almeida Bezerra, AKSM Valdo… - Polyhedron, 2019 - Elsevier
The synthesis and characterization of four zinc(II) complexes with monodentate 1,2-disubstituted benzimidazole ligands and their catalytic activity in the cycloaddition of CO 2 and …
Number of citations: 22 www.sciencedirect.com

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